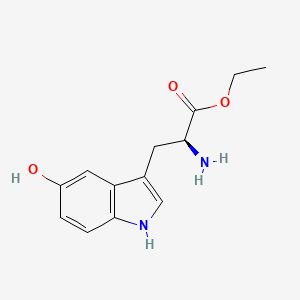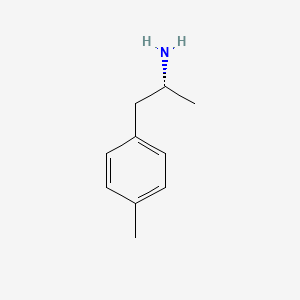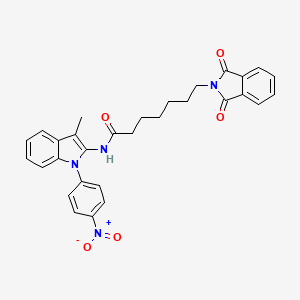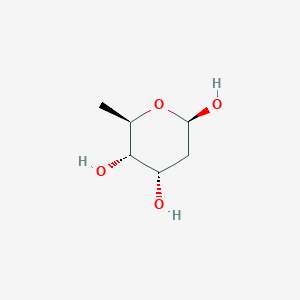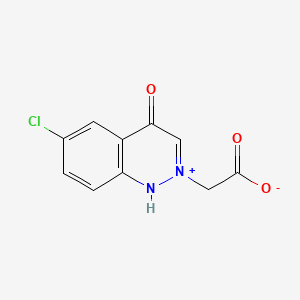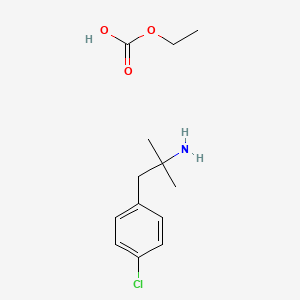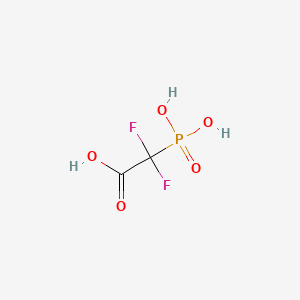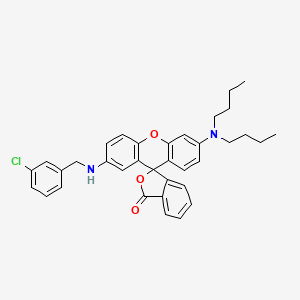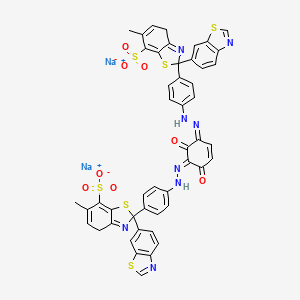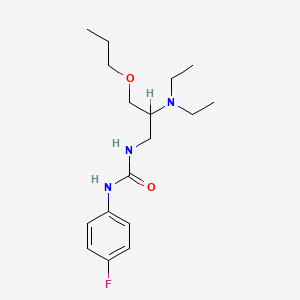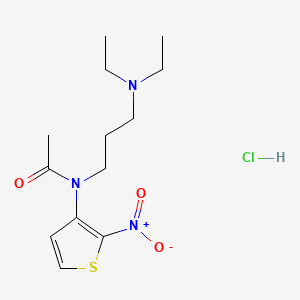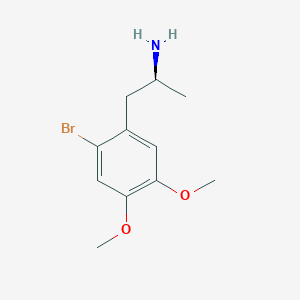
2-Bromo-4,5-dimethoxyamphetamine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dimethoxyamphetamine, (S)- . This compound is a derivative of amphetamine, characterized by the presence of bromine and methoxy groups on its aromatic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxyamphetamine typically involves the bromination of 4,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would also include purification steps to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethoxyamphetamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin receptors, leading to altered neurotransmitter release and uptake. This interaction affects various molecular pathways, resulting in its psychoactive effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar structure but with different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure but belongs to the phenethylamine class.
Uniqueness
2-Bromo-4,5-dimethoxyamphetamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
1336555-96-4 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
(2S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
Clave InChI |
JPDVAVONMYSOMF-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1Br)OC)OC)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


